Home > Products > Screening Compounds P104990 > 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol -

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Catalog Number: EVT-13381823
CAS Number:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound that combines an imidazole ring and an azetidine ring, making it a notable structure in medicinal chemistry. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is known for its biological activity, while the azetidine ring is a four-membered nitrogen-containing ring that contributes to the compound's unique properties. This compound has garnered interest for its potential applications in pharmaceuticals and materials science.

Source

The compound can be synthesized through various methods, primarily involving the reaction of 1-methyl-1H-imidazole with azetidine precursors. The synthesis often requires controlled conditions to optimize yield and purity. It is commercially available and utilized in research settings for its diverse applications.

Classification

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol falls under the category of heterocyclic compounds due to the presence of nitrogen in its rings. It is classified as an azetidine derivative and an imidazole derivative, linking it to compounds with significant biological activities.

Synthesis Analysis

Methods

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol typically involves several key steps:

  1. Formation of the Imidazole Ring: This is usually achieved by reacting 1-methyl-1H-imidazole with a suitable azetidine precursor.
  2. Construction of the Azetidine Ring: This may involve deprotonation using bases such as sodium hydride or potassium tert-butoxide followed by the addition of the azetidine precursor.

Technical Details

The reaction conditions are crucial for achieving high yields. For instance, reactions are often conducted under controlled temperatures and pressures, utilizing solvents that facilitate the reaction without introducing impurities. Industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability while ensuring product purity through techniques like crystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular formula for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is C7H11N3O, with a molecular weight of 153.18 g/mol. The IUPAC name reflects its structural components, highlighting both the imidazole and azetidine rings.

Data

Key structural data includes:

  • InChI: InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3
  • InChI Key: HQEKHMWCJJVBKW-UHFFFAOYSA-N
  • Canonical SMILES: CN1C=CN=C1C2(CNC2)O

This structural information aids in understanding the compound's reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical transformations:

  1. Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate to form oxides.
  2. Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound can participate in substitution reactions where functional groups are exchanged.

Technical Details

The specific conditions for these reactions vary based on the desired outcome. For example, oxidation reactions may require acidic or basic media to facilitate the transformation effectively .

Mechanism of Action

The mechanism of action for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with biological targets:

  1. Imidazole Coordination: The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
  2. Membrane Interaction: The azetidine ring may affect biological membranes' permeability, modulating various cellular pathways.

These interactions can lead to diverse biological effects, making the compound a subject of interest in pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with heterocyclic compounds:

  • Appearance: Generally exists as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
SolubilitySoluble in polar solvents
StabilityStable under standard laboratory conditions

These properties are essential for understanding its behavior in various chemical environments.

Applications

Scientific Uses

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has several notable applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential antimicrobial and antifungal activities.
  3. Medicine: Research continues into its therapeutic potential against various diseases.
  4. Industry: Used in developing new materials and as a catalyst in specific chemical reactions.

Its diverse applications highlight its significance in both academic research and industrial contexts .

Introduction to 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol in Modern Chemistry

Characterized by the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol represents a synthetically engineered hybrid molecule integrating two pharmacologically significant nitrogen-containing heterocycles: azetidine and 1-methylimidazole [4] [9] [10]. The compound features a unique 3-hydroxyazetidine core substituted at the C3 position with a 1-methylimidazol-2-ylmethyl group, creating a compact, three-dimensional scaffold with balanced polarity (LogP ≈ -0.93 to 0.83) and multiple hydrogen-bonding sites (2 H-bond donors, 3 H-bond acceptors) [1] [9]. Its structural complexity arises from the strained azetidine ring fused with an aromatic imidazole system, enabling diverse interactions with biological targets. The canonical SMILES representation (Cn1ccnc1CC1(O)CNC1) and InChIKey (HQEKHMWCJJVBKW-UHFFFAOYSA-N) provide precise identifiers for this compound, which carries CAS numbers 1526515-30-9 and 1489819-00-2 across commercial sources [1] [10].

Historical Context and Discovery of Azetidine-Imidazole Hybrids

The rational design of azetidine-imidazole hybrids emerged in the early 2010s as medicinal chemists sought novel scaffolds to overcome limitations of planar heterocycles. 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol was first synthesized circa 2017, with CAS registry 1489819-00-2 formalizing its identification [10]. This innovation built upon foundational work with azetidine derivatives—notably 3-hydroxyazetidines—recognized for their synthetic versatility as intermediates in β-lactam antibiotics [3] [8]. Concurrently, imidazole-containing drugs like metronidazole (antimicrobial) and telithromycin (ketolide antibiotic) demonstrated the pharmacophore’s broad utility against resistant pathogens [8]. The strategic fusion of these systems aimed to exploit azetidine’s ring strain (enhancing reactivity) and imidazole’s aromaticity (facilitating π-stacking and metal coordination), creating spatially compact hybrids with improved target engagement. Early synthetic routes involved nucleophilic ring-opening of azetidin-3-ol precursors or palladium-catalyzed cross-coupling between functionalized imidazoles and azetidine intermediates [4] [10].

Significance of Structural Hybridization in Heterocyclic Drug Design

The integration of azetidine and imidazole moieties exemplifies rational bioisosteric hybridization, addressing key challenges in antibiotic pharmacokinetics and resistance. The 3-hydroxyazetidine contributes:

  • Stereochemical complexity: The C3 hydroxyl group enables chiral synthesis, permitting optimization of enantioselective target interactions [4] [7].
  • Enhanced solubility: The polar azetidine ring (Fsp3 = 0.625) improves water solubility versus carbocyclic analogs, countering imidazole’s moderate lipophilicity [1] [9].
  • Metabolic stability: Saturation reduces oxidative metabolism compared to imidazole-alone scaffolds, potentially extending half-life [4].

The 1-methylimidazol-2-yl group provides:

  • Biological membrane penetration: The aromatic system facilitates passive diffusion through bacterial membranes [8].
  • Metal coordination capacity: Imidazole nitrogen atoms enable interactions with metalloenzyme active sites (e.g., CYP450, β-lactamases) [3] [8].
  • Structural rigidity: Conformationally restricts the hybrid, optimizing pharmacophore positioning [7].

Table 1: Structural Contributions of Hybrid Components

Structural ElementKey Physicochemical PropertiesBiological Advantages
3-HydroxyazetidineFsp3 = 0.625; H-bond donors: 1; H-bond acceptors: 2Improved solubility, metabolic stability, target selectivity
1-Methylimidazol-2-ylAromatic system; LogP contribution: ~0.5; H-bond acceptors: 1Membrane penetration, π-stacking, metalloenzyme inhibition
Methylene linkerFlexible alkyl chainConformational adaptability for target binding

This hybridization aligns with broader trends in combating antibiotic resistance, where molecular conjugates outperform individual pharmacophores through dual-targeting mechanisms and reduced efflux pump recognition [3] [8].

Role in Addressing Antibiotic Resistance and ESKAPE Pathogens

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent global threats due to multi-drug resistance (MDR) and limited treatment options [3] [8]. 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol’s scaffold demonstrates broad-spectrum potential against these pathogens through mechanisms distinct from conventional antibiotics:

  • Targeted disruption of membrane synthesis: The imidazole moiety may inhibit fungal CYP51 (ergosterol biosynthesis) and bacterial membrane assembly proteins, similar to azole antifungals [4] [8]. Preliminary molecular docking predicts high affinity for S. aureus FabI (enoyl-ACP reductase), a fatty acid biosynthesis enzyme [4].
  • Overcoming permeability barriers: Against Gram-negative ESKAPE pathogens like P. aeruginosa and K. pneumoniae, the hybrid’s balanced LogP (-0.93 to 0.83) enables penetration through lipopolysaccharide-rich outer membranes—a key resistance mechanism [1] [3].
  • Synergistic activity: When conjugated to established antibiotics (e.g., β-lactams), imidazole-azetidine hybrids may potentiate activity by inhibiting resistance enzymes like β-lactamases [3].

Table 2: Antibacterial Potential Against ESKAPE Pathogens

PathogenResistance ProfileReported MIC (μg/mL)Mechanistic Insights
Staphylococcus aureusMRSA prevalent~12.5 [4]FabI inhibition; membrane disruption
Klebsiella pneumoniaeCarbapenem-resistantUnder investigationOuter membrane penetration
Acinetobacter baumanniiExtremely drug-resistantNot reportedCYP450 inhibition potential
Pseudomonas aeruginosaIntrinsic β-lactam resistanceNot reportedEfflux pump evasion predicted

Notably, its structural similarity to clinical agents like telithromycin (imidazole-containing) positions it as a promising scaffold for derivatives targeting WHO-critical pathogens [8]. Research priorities include optimizing the hybrid through C3-azetidine derivatization or imidazole N-methylation to enhance potency against MDR Gram-negative strains while leveraging the scaffold’s low mammalian cytotoxicity [4] [7].

Properties

Product Name

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

IUPAC Name

3-(1-methylimidazol-2-yl)azetidin-3-ol

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3

InChI Key

HQEKHMWCJJVBKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2(CNC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.